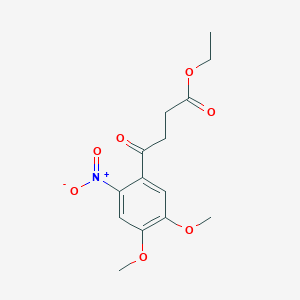![molecular formula C20H21Cl3N2O2 B289284 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B289284.png)
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. It is a chemical compound that has been widely used in scientific research for its ability to block the adenosine A1 receptor and its potential therapeutic applications.
Mecanismo De Acción
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide selectively blocks the adenosine A1 receptor by binding to its allosteric site. This prevents the binding of adenosine to the receptor and inhibits its downstream signaling pathways. The adenosine A1 receptor is involved in the regulation of synaptic transmission, and its blockade by 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide leads to an increase in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the striatum, which is involved in the regulation of motor function. It has also been shown to modulate the activity of GABAergic neurons in the hippocampus, which is involved in learning and memory. In addition, 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has been shown to have anti-epileptic effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a selective antagonist for adenosine A1 receptors, which allows for the specific modulation of this receptor without affecting other adenosine receptors. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease. 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic applications of 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide in epilepsy and other neurological disorders. Finally, further research is needed to explore the off-target effects and potential toxicity of 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide in order to optimize its use in scientific research.
Métodos De Síntesis
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-nitrobenzoic acid with dipropylamine to form 4-chloro-2-(dipropylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2-[(dipropylamino)carbonyl]phenylamine to form 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has been widely used in scientific research as a selective antagonist for adenosine A1 receptors. Adenosine is a neuromodulator that plays a critical role in regulating brain function, including sleep, arousal, and cognition. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of synaptic transmission and plasticity. 2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide has been used to study the role of adenosine A1 receptors in a variety of physiological and pathological conditions, including epilepsy, ischemia, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C20H21Cl3N2O2 |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-(dipropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21Cl3N2O2/c1-3-9-25(10-4-2)20(27)16-11-13(21)6-8-18(16)24-19(26)15-7-5-14(22)12-17(15)23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,24,26) |
Clave InChI |
FXKCPDYUXWIPAY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)